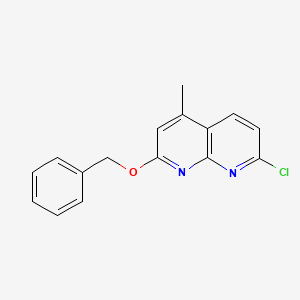
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is an organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to the naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methyl-1,8-naphthyridine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate, and a suitable solvent, such as toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Benzoquinones
Reduction: Hydrocarbons
Substitution: Amines or thiols
科学研究应用
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
相似化合物的比较
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
Benzyl trichloroacetimidate: Employed in benzylation reactions under acidic conditions.
Uniqueness: 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities
生物活性
2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine is a synthetic compound that belongs to the naphthyridine class of heterocyclic compounds. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be further explored as a potential antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction : A reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Apoptotic Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.
Neuroprotective Effects
Recent research has indicated potential neuroprotective effects of this compound. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.
Experimental Findings
In an animal model of neurodegeneration:
- Oxidative Stress Markers : Significant reduction in malondialdehyde (MDA) levels.
- Inflammatory Cytokines : Decreased levels of TNF-alpha and IL-6.
These results suggest that this compound may offer protective effects against neuronal damage.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Interaction with specific receptors can lead to downstream signaling changes affecting cell survival and proliferation.
属性
分子式 |
C16H13ClN2O |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
7-chloro-4-methyl-2-phenylmethoxy-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2O/c1-11-9-15(20-10-12-5-3-2-4-6-12)19-16-13(11)7-8-14(17)18-16/h2-9H,10H2,1H3 |
InChI 键 |
DECNPXNCQSQCQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=CC(=N2)Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















